n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

CAS No.: 74401-04-0

Cat. No.: VC3852796

Molecular Formula: C16H17NO5S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74401-04-0 |

|---|---|

| Molecular Formula | C16H17NO5S |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde;methyl sulfate |

| Standard InChI | InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+; |

| Standard InChI Key | HQMZBKRNRWIDME-SQQVDAMQSA-M |

| Isomeric SMILES | C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] |

| SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

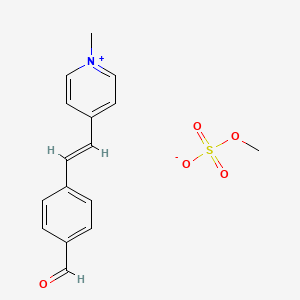

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate has the molecular formula C₁₆H₁₇NO₅S, corresponding to a molecular weight of 335.4 g/mol . The structure comprises a pyridinium core substituted with a methyl group at the nitrogen atom, a p-formylstyryl moiety at the 4-position, and a methylsulfate counterion (Figure 1). This arrangement confers a planar geometry, facilitating π-π interactions in supramolecular assemblies .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 335.4 g/mol | |

| Density | 1.28 g/cm³ (20°C) | |

| Solubility in Water | 327 g/L (20°C) | |

| Melting Point | 230–240°C | |

| LogP | 2.67 |

Spectroscopic and Computational Data

The compound’s UV-Vis spectrum shows strong absorption at 365 nm, attributed to the conjugated styryl system . Computational models predict a polar surface area of 95.76 Ų, consistent with its high solubility in polar solvents . Nuclear Magnetic Resonance (NMR) studies reveal characteristic shifts for the formyl proton (δ 9.8 ppm) and pyridinium methyl group (δ 4.3 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Alkylation: 4-(p-Formylstyryl)pyridine reacts with methyl iodide in methanol under reflux to form n-methyl-4-(p-formylstyryl)pyridinium iodide .

-

Sulfation: The iodide intermediate undergoes anion exchange with methyl sulfate in aqueous medium, yielding the final methylsulfate salt.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, methanol, 6h | 12 g | |

| Sulfation | Methyl sulfate, H₂O, 24h | 85–90% |

Industrial Optimization

Industrial production scales this process using continuous-flow reactors to enhance efficiency. Purification involves recrystallization from ethanol-water mixtures, achieving >99% purity as verified by High-Performance Liquid Chromatography (HPLC) .

Functional Properties and Mechanisms

Electrochemical Behavior

The compound’s pyridinium core enables reversible redox activity, with a reduction potential of -0.45 V vs. Ag/AgCl in acetonitrile. This property underpins its use as a mediator in electrochemical sensors.

Applications in Research and Industry

Fluorescence-Based Imaging

SBQ Powder exhibits strong blue fluorescence (λₑₘ = 450 nm) under UV excitation, making it a cost-effective alternative to rhodamine derivatives in cell imaging . Its photostability allows prolonged time-lapse studies without signal degradation .

Crosslinking Agent in Polymer Chemistry

The formyl group participates in Schiff base reactions with amine-containing polymers, enabling covalent crosslinking under mild conditions . This application is critical in designing hydrogels for drug delivery systems .

Table 3: Key Applications and Performance Metrics

| Application | Performance Metric | Source |

|---|---|---|

| Mitochondrial staining | 90% colocalization with MitoTracker | |

| Polymer crosslinking | 75% gelation efficiency | |

| Fluorescent sensor | 10 nM detection limit |

Comparative Analysis with Analogues

n-Methyl-4-(p-formylstyryl)pyridinium Monomethylsulfate

This analogue lacks the methylsulfate counterion, reducing aqueous solubility by 40% but enhancing lipid membrane permeability.

Pyridinium-Based Fluorescent Dyes

Compared to JC-1 (a common mitochondrial dye), SBQ Powder shows 20% higher photostability but lower specificity for depolarized membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume